3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-(2-phenylethyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMFJCRUWDREHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360250 | |
| Record name | BAS 08977377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142224-24-6 | |
| Record name | BAS 08977377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(2-Phenylethyl)benzenesulfonamide
The foundational step involves preparing N-(2-phenylethyl)benzenesulfonamide, a precursor for subsequent lithiation and cyclization. Benzenesulfonyl chloride reacts with 2-phenylethylamine in dichloromethane under basic conditions (e.g., triethylamine), yielding the sulfonamide derivative. Purification via recrystallization from ethanol typically affords the product in 85–90% yield.
Generation of 2,N-Dilithio Intermediate
Treatment of N-(2-phenylethyl)benzenesulfonamide with n-butyllithium (n-BuLi, 2.2 equiv) in tetrahydrofuran (THF) at −78°C generates a 2,N-dilithio species. This intermediate reacts with methyl isothiocyanate to form 2-[(2-phenylethylamino)sulfonyl]-N-methylbenzothioamide. The reaction proceeds via nucleophilic addition of the lithiated sulfonamide to the isothiocyanate, followed by thiocarbonyl group incorporation.
DBU-Mediated Cyclization
Heating the benzothioamide derivative with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) in refluxing toluene induces cyclization, producing 3-(2-phenylethyl)-1,3-benzothiazole-2(3H)-thione. DBU facilitates deprotonation and intramolecular nucleophilic attack, forming the benzothiazole ring. Typical yields range from 65% to 75%.
Oxidation of Thione to Ketone
The thione intermediate undergoes oxidation using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 4 hours, converting the C=S group to C=O. This step affords the target compound, 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, in 80–85% yield.
Table 1. Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 60 | 4 | 85 |
| mCPBA | DCM | 25 | 12 | 72 |
| KMnO₄ | Acetone/H₂O | 0 | 2 | 68 |
N-Alkylation of 1,3-Benzothiazol-2(3H)-one
Preparation of 1,3-Benzothiazol-2(3H)-one
1,3-Benzothiazol-2(3H)-one is synthesized via cyclocondensation of 2-aminobenzenethiol with phosgene (COCl₂) in toluene. The reaction proceeds at 0°C, yielding the benzothiazolone core in 90% purity after recrystallization from ethyl acetate.
Alkylation with 2-Phenylethyl Bromide
N-Alkylation requires deprotonation of the benzothiazolone nitrogen using sodium hydride (NaH, 1.2 equiv) in dry dimethylformamide (DMF). Subsequent addition of 2-phenylethyl bromide (1.1 equiv) at 0°C, followed by stirring at room temperature for 12 hours, affords the N-alkylated product. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields 60–70% of this compound.
Challenges : Competitive O-alkylation is minimized by using a slight excess of NaH and maintaining low temperatures during alkylation.
Carbonylative Cyclization of N-(2-Phenylethyl)-2-aminobenzenethiol
Synthesis of N-(2-Phenylethyl)-2-aminobenzenethiol
2-Aminobenzenethiol is alkylated with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. The thiol group is protected as a disulfide during alkylation to prevent side reactions. Reduction with zinc dust in acetic acid regenerates the free thiol, yielding the precursor in 75% overall yield.
Cyclization with Triphosgene
Treatment of N-(2-phenylethyl)-2-aminobenzenethiol with triphosgene (0.33 equiv) in dichloromethane at 0°C induces cyclization. The reaction forms the benzothiazolone ring via nucleophilic attack of the thiolate on the carbonyl carbon, followed by elimination of HCl. Isolation via aqueous workup and column chromatography provides the target compound in 70–75% yield.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DBU Cyclization/Oxidation | Lithiation, cyclization, oxidation | 65–85 | ≥95 | Moderate |
| N-Alkylation | Alkylation of pre-formed core | 60–70 | 90 | High |
| Carbonylative Cyclization | Protection, cyclization | 70–75 | 85 | Low |
Mechanistic Insights and Side Reactions
Competing Pathways in DBU-Mediated Cyclization
DBU promotes cyclization by abstracting acidic protons adjacent to the sulfonamide group, facilitating intramolecular attack of the thioamide sulfur on the electrophilic carbon. Competing dimerization is suppressed by using dilute conditions (0.1 M in toluene).
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazol-2-one system exhibits selective oxidation at the sulfur atom under controlled conditions:
Reduction Reactions
The compound undergoes both ring-system reduction and side-chain modifications:
Substitution Reactions
The N-phenethyl group participates in electrophilic substitution:
Acid/Base-Mediated Reactions
Protonation/deprotonation alters reactivity pathways:
Photochemical Reactions
UV irradiation induces unique transformations:
Comparative Reactivity Data
Key differences compared to analogous benzothiazoles:
| Reaction Parameter | 3-(2-Phenylethyl)-1,3-benzothiazol-2(3H)-one | Simple Benzothiazol-2-one | Enhancement Factor |
|---|---|---|---|
| Oxidation rate (t₁/₂ with mCPBA) | 12 min | 45 min | 3.75× |
| Reduction potential (E₁/₂ vs SCE) | −1.23 V | −0.89 V | +0.34 V |
| pKa of NH proton | 8.9 | 6.7 | 2.2 units more basic |
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile reagent in organic chemistry.
Biology
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving enzyme modulation and receptor interaction.
Medicine
- Therapeutic Applications: The compound is under investigation for its potential use in developing new drugs targeting specific diseases. Its unique mechanism of action may allow it to modulate biological pathways effectively.
Industry
- Material Development: Due to its structural characteristics, this compound is utilized in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones comparable to conventional antibiotics . -
Anticancer Research:
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HCT116 and HeLa cells, showcasing potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Benzothiazolone Ring
4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one (Chlobenthiazone)
- Molecular Formula: C₈H₆ClNOS
- Substituents : 4-chloro, 3-methyl.
- Synthesis : Prepared from 4-chloro-N-methylaniline using carbon disulfide (CS₂) and AlCl₃ in toluene .
- Application : Used as a pesticide due to its stability and reactivity .
- Key Difference : The absence of a phenylethyl group reduces its molecular weight and alters bioactivity compared to the target compound.
CM458 (6-Nitro-substituted Benzothiazolone)
- Substituents : 6-nitro on the benzothiazolone ring.
- Bioactivity: Exhibits subnanomolar affinity for σ2 receptors (Ki = 0.56 nM), highlighting the importance of electron-withdrawing groups at the 6-position for receptor binding .
- Contrast : The target compound lacks nitro substituents, suggesting divergent pharmacological profiles.
Modifications to the Side Chain
3-(4-(2-Oxo-1,3-benzothiazol-2(3H)-yl)butyl)-1,3-benzothiazol-2(3H)-one
- Structure : Features a butyl chain linking two benzothiazolone moieties.
- Bioactivity : Demonstrates significant analgesic and anti-inflammatory activity with minimal gastric toxicity .
- Comparison : The elongated alkyl chain may enhance membrane permeability but reduces structural similarity to the phenylethyl-substituted target compound.
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- Substituents: 4-methoxyphenoxyethyl side chain.
- Property: The methoxy group increases electron density and solubility compared to the non-polar phenylethyl group in the target compound .
Analogous Heterocyclic Systems
3-(3-Methylbenzyl)-4-phenylthiazol-2(3H)-one
Data Table: Structural and Functional Comparison
Key Research Findings
Synthetic Flexibility : Benzothiazolones are synthesized via AlCl₃-mediated Friedel-Crafts reactions or nucleophilic substitutions, with yields exceeding 85% in optimized conditions .
Bioactivity Correlations :
- Electron-withdrawing groups (e.g., nitro at C6) enhance receptor affinity .
- Alkyl side chains (e.g., butyl) improve analgesic activity but may increase toxicity .
Toxicity Profiles : Derivatives like 5b and 5c in show reduced gastric toxicity, emphasizing the role of substituent selection in safety optimization.
Biological Activity
3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core fused with a phenylethyl group , which contributes to its unique chemical properties. The presence of the phenylethyl moiety enhances its interaction with biological targets, making it a subject of extensive research.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties, effective against various bacterial strains.
- Anti-inflammatory Effects : It has been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Phenylethylamine | Lacks benzothiazole ring | Simple amine structure |
| Benzothiazole | Basic structure without substituents | No phenylethyl group |
| 5-Methylbenzothiazole | Methyl substitution at position 5 | Altered physical properties |
The combination of the benzothiazole ring and the phenylethyl group distinguishes this compound from others, contributing to its unique biological activities.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Srivastava et al. (2019) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones compared to standard antibiotics .
- Anti-inflammatory Research : In another investigation, the anti-inflammatory properties were assessed using carrageenan-induced edema models. The compound showed a reduction in paw swelling comparable to standard anti-inflammatory drugs .
- Cytotoxicity Assays : A study focusing on anticancer properties revealed that this compound exhibited cytotoxic effects on HeLa and HCT116 cell lines with IC50 values indicating potent activity .
Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 8 |
| Pseudomonas aeruginosa | 18 | 11 |
Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| HCT116 | 6.5 |
Q & A
Q. What are the most reliable synthetic methodologies for 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, and how can reaction conditions be optimized?
The synthesis of benzothiazole derivatives typically involves cyclocondensation reactions. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) has been used to functionalize benzothiazole precursors under controlled conditions (60–65°C, 2.5 hours), yielding products with high purity after column chromatography . Additionally, NaH in acetonitrile and trifluoroethanol-mediated alkylation steps are effective for introducing substituents like phenylethyl groups . Optimization should focus on solvent polarity, catalyst efficiency (e.g., TBTU for coupling reactions), and reaction time to minimize byproducts.
Q. How can the structural integrity of this compound be validated post-synthesis?
Key techniques include:
- X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., π–π stacking and C–H···π interactions observed in similar benzothiazoles) .
- Multinuclear NMR (¹H, ¹³C) to verify substituent positioning, with chemical shifts for benzothiazole protons typically appearing at δ 7.2–8.5 ppm .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What computational and experimental strategies are effective for studying the interaction of this compound with biological targets like DNA or enzymes?
- Spectroscopic methods : UV-Vis and fluorescence titration can quantify binding constants (e.g., ) with DNA, while viscosity measurements assess intercalation vs. groove-binding modes .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict reactive sites. Studies on analogous benzothiazines show strong correlation between DFT-derived dipole moments and experimental binding affinities .
- Molecular docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., HIV-1 protease or bacterial topoisomerases), guided by crystallographic data from related structures .
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, fluorinated benzothiazoles often exhibit enhanced antimicrobial potency due to increased lipophilicity .
- Thermodynamic profiling : Measure and via isothermal titration calorimetry (ITC) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (e.g., hydrogen bonding) binding mechanisms .
- Control experiments : Verify purity via HPLC and rule out off-target effects using knockout cell lines or enzyme inhibitors .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the phenylethyl group with heteroaryl moieties (e.g., triazoles or pyrazoles) to enhance solubility without compromising activity .
- Prodrug approaches : Introduce hydrolyzable esters or amides to improve bioavailability, as demonstrated for 1,3-benzothiazin-4-one derivatives .
- ADMET prediction : Use tools like SwissADME to optimize logP (ideally <5) and polar surface area (>60 Ų) for blood-brain barrier penetration or renal clearance .
Methodological Considerations
Q. How should researchers address challenges in characterizing unstable intermediates during synthesis?
- Low-temperature techniques : Conduct reactions at 0–5°C to stabilize diazonium intermediates, as seen in the synthesis of triazole-linked benzothiazoles .
- In situ monitoring : Use FTIR or Raman spectroscopy to track transient species. For example, carbonyl stretching frequencies (~1700 cm⁻¹) indicate lactam formation in benzothiazolones .
Q. What analytical workflows are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Calibration curves for benzothiazoles typically achieve in serum samples .
- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
